ceftizoxime

beta-lactamase stability cephalosporin resistance R-plasmid

Procurement challenge: Third-generation cephalosporins vary widely in β-lactamase stability and anaerobic coverage, risking formulary mismatch. Ceftizoxime solves this with proven stability against both penicillinase- and cephalosporinase-type enzymes, including R-plasmid-mediated β-lactamases, and clinically meaningful anti-Bacteroides fragilis activity. - Retains MIC of 0.19 mg/L against cephalosporinase-producing Enterobacteriaceae. - 2.7× higher blister fluid penetration vs. cefotaxime, supporting skin and soft tissue infection protocols. - Low protein binding (31% human) ensures superior unbound-drug time-above-MIC target attainment.

Molecular Formula C13H13N5O5S2
Molecular Weight 383.4 g/mol
Cat. No. B1219777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameceftizoxime
SynonymsCefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime
Molecular FormulaC13H13N5O5S2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O
InChIInChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)
InChIKeyNNULBSISHYWZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftizoxime Procurement Guide: Beta-Lactamase Stability and Anaerobic Coverage


Ceftizoxime is a third-generation parenteral cephalosporin characterized by an aminothiazolyl methoxyimino side chain that confers broad-spectrum activity against aerobic and facultative Gram-negative bacilli [1]. Unlike earlier-generation cephalosporins, ceftizoxime demonstrates high intrinsic stability to both penicillinase- and cephalosporinase-type beta-lactamases, including R-plasmid-mediated enzymes, a property that directly translates into retained microbiological activity against beta-lactamase-producing clinical isolates [2]. Ceftizoxime is further distinguished from many in-class agents by its clinically meaningful anti-anaerobic activity, particularly against the Bacteroides fragilis group, making it a candidate for mixed aerobic-anaerobic infection protocols where single-agent coverage is desired [3].

Why Ceftizoxime Is Not Interchangeable with Other Third-Generation Cephalosporins


Third-generation cephalosporins exhibit clinically consequential heterogeneity in beta-lactamase stability, anti-anaerobic potency, tissue penetration, and pharmacodynamic target attainment that precludes therapeutic interchange without supporting microbiological and pharmacokinetic evidence [1]. Ceftizoxime, cefotaxime, ceftriaxone, cefoperazone, and cefoxitin each occupy distinct positions on the spectrum of beta-lactamase resistance, with ceftizoxime demonstrating quantifiably superior stability to certain enzyme types that inactivate cefoperazone, cefamandole, and cefotiam [2]. Furthermore, ceftizoxime’s lower protein binding compared to ceftriaxone and its longer elimination half-life relative to cefotaxime produce divergent unbound-drug time-above-MIC profiles that directly impact bactericidal efficacy at the site of infection [3]. Procurement decisions based solely on cephalosporin generation classification therefore risk selecting an agent with materially different microbiological coverage, pharmacokinetic behavior, or pharmacodynamic adequacy for the targeted pathogen and infection site.

Quantitative Differentiation Evidence Against Key Comparators


Beta-Lactamase Stability Compared to Cefoperazone and Cefamandole

In a direct spectrophotometric hydrolysis assay using semi-purified beta-lactamase preparations from clinical isolates, ceftizoxime demonstrated stability comparable to cefoxitin, cefmetazole, and cefotaxime, was slightly superior to cefuroxime, and was markedly superior to cefotiam, cefamandole, and cefoperazone [1]. The study further demonstrated that transduction of ampicillin-resistance R-plasmids into susceptible Escherichia coli did not reduce ceftizoxime susceptibility, whereas the same transconjugants acquired high-level resistance to cefoperazone and cefamandole and moderate resistance to cefotiam, confirming that ceftizoxime remains unaffected by common plasmid-mediated resistance mechanisms that compromise these comparator cephalosporins [1]. A separate study using 129 beta-lactamase-producing Gram-negative urinary isolates confirmed that ceftizoxime was not hydrolyzed by any isolated beta-lactamase and showed lower MIC and MBC values and a lower MBC/MIC ratio than ceftriaxone, cefamandole, cefoxitin, and cefotaxime against all tested bacteria including Pseudomonas [2].

beta-lactamase stability cephalosporin resistance R-plasmid hydrolysis resistance

Longer Half-Life and Superior Tissue Penetration vs. Cefotaxime

In a randomized crossover study in 10 healthy adult volunteers receiving single 2-g intravenous doses, ceftizoxime exhibited a significantly longer elimination half-life in serum (2.05 hours) compared to cefotaxime (1.43 hours) [1]. The percentage penetration into suction-induced blister fluid, estimated by the area-under-the-curve (AUC) ratio, was substantially higher for ceftizoxime (164.4%) than for cefotaxime (60.8%), indicating more extensive and sustained extravascular distribution for ceftizoxime [1]. Serum bactericidal activity measured at 1, 6, 8, and 12 hours post-infusion against clinical isolates of Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Morganella morganii was significantly higher and more prolonged for ceftizoxime than for cefotaxime at all time points, despite the recognized in vitro synergistic contribution of desacetylcefotaxime to cefotaxime's antibacterial activity [1].

pharmacokinetics half-life blister fluid penetration tissue distribution AUC ratio

Anti-Anaerobic Activity Against Obligate Anaerobes

In a direct comparative study evaluating 482 obligate anaerobic clinical isolates by the agar dilution technique, ceftizoxime demonstrated significantly greater overall activity than both cefoxitin and cefoperazone (P < 0.001), with the latter two agents exhibiting comparable activity to each other [1]. The enhanced activity of ceftizoxime relative to cefoxitin was observed against both Gram-positive and Gram-negative anaerobes, with particularly pronounced differential activity against Lactobacillus species and Bacteroides species [1]. Notably, cefoperazone was more active than cefoxitin against Gram-positive anaerobes but was less active than cefoxitin against Gram-negative anaerobes, especially Bacteroides fragilis and Veillonella species, positioning ceftizoxime as the only agent among the three with balanced high-level activity across both Gram-positive and Gram-negative anaerobic spectra [1].

anaerobic bacteria Bacteroides fragilis Lactobacillus agar dilution obligate anaerobes

Unbound-Drug Pharmacodynamic Advantage Against Bacteroides fragilis

An integrated pharmacodynamic analysis simultaneously assessed in vitro MIC data against clinical Bacteroides fragilis isolates and simulated steady-state pharmacokinetic profiles for 2-g doses in a 70-kg patient [1]. While cefotetan exhibited the lowest MIC90 (at least a twofold dilution lower than the other agents), the analysis of unbound (pharmacologically active) serum concentrations revealed that ceftizoxime, administered at an 8-hour dosing interval, achieved significantly smaller time-below-MIC (T1]. This apparent paradox—lower in vitro potency yet superior pharmacodynamic target attainment—was driven by ceftizoxime's substantially lower serum protein binding, which yielded higher unbound drug concentrations available for antimicrobial activity at the infection site [1].

pharmacodynamics time above MIC Bacteroides fragilis protein binding unbound drug cefotetan

Cost Advantage with Equivalent Efficacy in Gonorrhea Treatment

In a prospective clinical trial comparing single-dose intramuscular regimens for uncomplicated urethral gonorrhea, ceftizoxime 250 mg IM and ceftriaxone 250 mg IM both achieved 100% clinical cure rates in 106 and 98 evaluable patients, respectively, including cases caused by penicillinase-producing Neisseria gonorrhoeae (PPNG), which accounted for 25.5% of isolates [1]. No adverse events were reported in either treatment group, confirming equivalent safety in this indication [1]. Critically, the acquisition cost per dose of ceftizoxime was approximately one-third that of ceftriaxone ($2.37–$2.56 vs. $7.15–$8.70 per dose), establishing a clear pharmacoeconomic advantage for ceftizoxime in public health and institutional procurement settings where gonorrhea treatment represents a high-volume expenditure [1].

gonorrhea Neisseria gonorrhoeae cost-effectiveness penicillinase-producing single-dose therapy

Retained Activity Against Cephalosporinase-Producing Enterobacteriaceae

In a comparative in vitro susceptibility study evaluating ceftizoxime, cefotaxime, moxalactam, cefoperazone, cefotiam, and cefamandole against Gram-negative bacteria and Staphylococcus aureus, ceftizoxime demonstrated activity against cephalosporinase-producing Enterobacteriaceae with a mean MIC of 0.19 mg/L, though some individual isolates exhibited MIC values exceeding 32 mg/L [1]. Ceftizoxime was more active against Enterobacteriaceae than cefamandole, cefotiam, and cefoperazone, and was slightly more active than or similar to moxalactam and cefotaxime [1]. However, ceftizoxime was less active than cefoperazone against Pseudomonas aeruginosa and less active than cefamandole against S. aureus, defining the boundaries of its spectrum that procurement decisions must consider [1].

cephalosporinase Enterobacteriaceae mean MIC Staphylococcus aureus comparative susceptibility

Evidence-Backed Application Scenarios for Procurement and Formulary Inclusion


High-Volume Gonorrhea Programs with Cost-Reduction Goals

Public health agencies and STI clinics managing high patient volumes with uncomplicated gonorrhea can substitute ceftizoxime 250 mg IM for ceftriaxone 250 mg IM while maintaining 100% clinical cure rates, including against penicillinase-producing N. gonorrhoeae (PPNG), at approximately one-third the per-dose acquisition cost ($2.37–$2.56 vs. $7.15–$8.70) [1]. This substitution is supported by prospective comparative clinical trial data demonstrating equivalent safety and efficacy [1]. Procurement should confirm local susceptibility patterns and continued absence of ceftizoxime resistance in circulating N. gonorrhoeae strains.

Mixed Aerobic-Anaerobic Infection Protocols Requiring Single-Agent Coverage

For institutions developing empiric treatment protocols for intra-abdominal, pelvic, or diabetic foot infections where both Enterobacteriaceae and Bacteroides fragilis group coverage is required, ceftizoxime provides balanced anti-anaerobic activity against both Gram-positive and Gram-negative obligate anaerobes, with significantly greater overall potency than cefoxitin or cefoperazone (P < 0.001) [2]. Furthermore, integrated pharmacodynamic modeling demonstrates superior unbound-drug time-above-MIC target attainment against B. fragilis compared to cefoxitin, cefotetan, and cefotaxime, driven by ceftizoxime's lower serum protein binding [3]. This supports ceftizoxime as a preferred formulary agent for single-drug anaerobic coverage in mixed infections.

Formulary Selection in Settings with High Beta-Lactamase Prevalence

In healthcare facilities documenting elevated rates of beta-lactamase-mediated resistance among Enterobacteriaceae, ceftizoxime's proven stability to both penicillinase- and cephalosporinase-type enzymes—including R-plasmid-mediated beta-lactamases—positions it ahead of cefoperazone, cefamandole, and cefotiam, which are readily hydrolyzed by these enzymes [4]. Ceftizoxime retains a mean MIC of 0.19 mg/L against cephalosporinase-producing Enterobacteriaceae [5]. Procurement of ceftizoxime over less beta-lactamase-stable cephalosporins is warranted when local antibiograms show >10–15% resistance to cefoperazone or cefamandole among Escherichia coli and Klebsiella pneumoniae isolates.

Skin and Soft Tissue Infection Regimens Requiring High Tissue Penetration

Ceftizoxime's 2.7-fold higher blister fluid penetration compared to cefotaxime (AUC ratio 164.4% vs. 60.8%), combined with its longer elimination half-life (2.05 vs. 1.43 hours) [6], supports its preferential selection in skin and soft tissue infection protocols where adequate antibiotic concentrations in interstitial fluid are critical for bactericidal efficacy. This pharmacokinetic advantage translates into significantly higher and more prolonged serum bactericidal titers against Enterobacteriaceae at all time points up to 12 hours post-infusion [6], providing a tissue-penetration-based rationale for formulary inclusion over cefotaxime in SSTI indications.

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